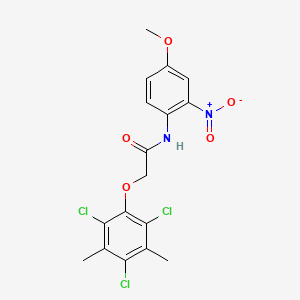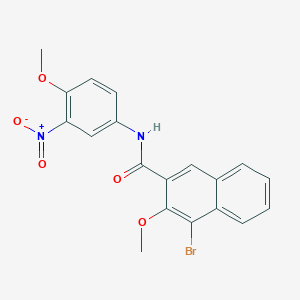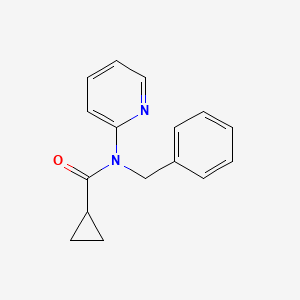![molecular formula C19H14N2O2S B4215888 N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]furan-2-carboxamide](/img/structure/B4215888.png)
N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]furan-2-carboxamide
Vue d'ensemble
Description
N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]furan-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]furan-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by further functionalization to introduce the furamide moiety. Common synthetic methods include:
Microwave-assisted synthesis: This method involves the condensation of 2-aminobenzenethiol with aromatic aldehydes in the presence of a catalyst under microwave irradiation, leading to the formation of benzothiazole derivatives.
One-pot multicomponent reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel, often under mild conditions, to produce benzothiazole derivatives with high efficiency.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs scalable and cost-effective methods such as:
Catalytic processes: Using reusable acid catalysts like samarium triflate in aqueous media to synthesize benzothiazoles from o-amino(thio)phenols and aldehydes.
Green chemistry approaches: Utilizing environmentally friendly solvents and conditions to minimize waste and reduce the environmental impact of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted benzothiazole derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase.
Pathways Involved: It interferes with bacterial cell wall synthesis, DNA replication, and protein synthesis, leading to the inhibition of bacterial growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide: This compound shares a similar benzothiazole core but differs in its substituents, leading to different biological activities.
N-[4-(1,3-benzothiazol-2-yl)phenyl]-octanamide: Another benzothiazole derivative with different substituents, used for its luminescent properties.
Propriétés
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-18(16-5-3-11-23-16)20-12-13-7-9-14(10-8-13)19-21-15-4-1-2-6-17(15)24-19/h1-11H,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNUUELXYLFSBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[3-(cyclohexylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-phenylacetamide](/img/structure/B4215820.png)
![2-(4-tert-butylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B4215829.png)




![N-{2-[(4-chlorophenyl)thio]ethyl}-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4215884.png)

![N~2~-(3-acetylphenyl)-N~1~-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4215898.png)
![3,3-dimethyl-N-(4-methylbenzyl)-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4215905.png)
![N-(2-bromophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide](/img/structure/B4215917.png)
![ethyl 4-({[1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4215923.png)
